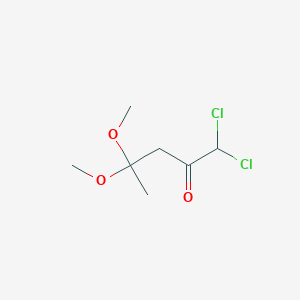
1,1-Dichloro-4,4-dimethoxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-4,4-dimethoxypentan-2-one is an organic compound with the molecular formula C7H12Cl2O3. It is a chlorinated ketone with two methoxy groups attached to the fourth carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4,4-dimethoxypentan-2-one can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethoxypentan-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-4,4-dimethoxypentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,1-dichloro-4,4-dimethoxypentanol or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4,4-dimethoxypentan-2-one, while reduction with LiAlH4 can produce 1,1-dichloro-4,4-dimethoxypentanol.
Applications De Recherche Scientifique
1,1-Dichloro-4,4-dimethoxypentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-4,4-dimethoxypentan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The methoxy groups can also influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-4-methoxypentan-2-one: Similar structure but with one less methoxy group.
1,1-Dichloro-4,4-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.
1,1-Dichloro-4,4-dimethoxyhexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
1,1-Dichloro-4,4-dimethoxypentan-2-one is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
61203-76-7 |
|---|---|
Formule moléculaire |
C7H12Cl2O3 |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
1,1-dichloro-4,4-dimethoxypentan-2-one |
InChI |
InChI=1S/C7H12Cl2O3/c1-7(11-2,12-3)4-5(10)6(8)9/h6H,4H2,1-3H3 |
Clé InChI |
LFYAWYJUSAPILY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C(Cl)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
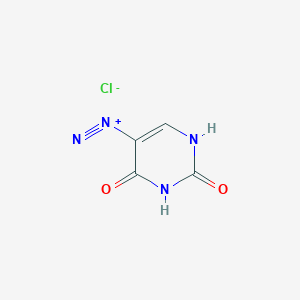
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


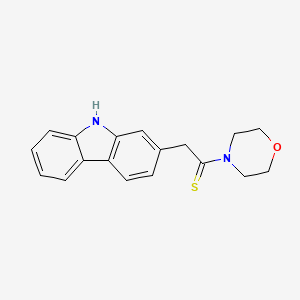
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)
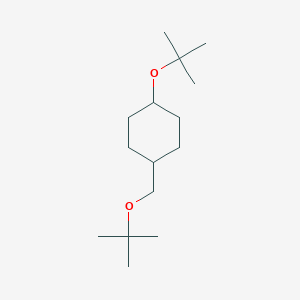

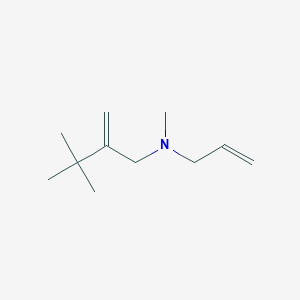
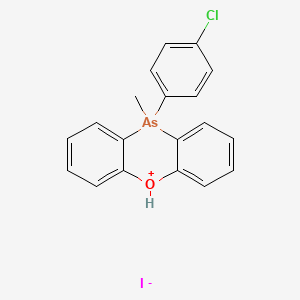
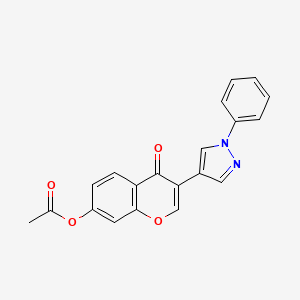
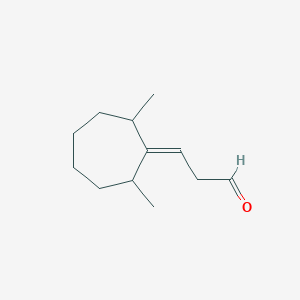
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
